4-(Chloromethoxy)-1-fluoro-2-methylbenzene

Medicinal Chemistry Process Chemistry Fluorine Chemistry

4-(Chloromethoxy)-1-fluoro-2-methylbenzene (CAS: 1508804-27-0) is a fluorinated aromatic compound with the molecular formula C8H8ClFO and a molecular weight of 174.60 g/mol. Its structure features a benzene ring substituted with a reactive chloromethoxy group (-OCH2Cl), a fluorine atom (-F), and a methyl group (-CH3), typically in a 1,2,4-substitution pattern.

Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Cat. No. B13212455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethoxy)-1-fluoro-2-methylbenzene
Molecular FormulaC8H8ClFO
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCl)F
InChIInChI=1S/C8H8ClFO/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,5H2,1H3
InChIKeyJDBNDCQTOWZBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethoxy)-1-fluoro-2-methylbenzene (CAS 1508804-27-0): Procurement-Grade Building Block for Precision Synthesis


4-(Chloromethoxy)-1-fluoro-2-methylbenzene (CAS: 1508804-27-0) is a fluorinated aromatic compound with the molecular formula C8H8ClFO and a molecular weight of 174.60 g/mol . Its structure features a benzene ring substituted with a reactive chloromethoxy group (-OCH2Cl), a fluorine atom (-F), and a methyl group (-CH3), typically in a 1,2,4-substitution pattern . This compound is commercially available as a research chemical and is recognized as a versatile synthetic intermediate, particularly in the pharmaceutical and agrochemical sectors, due to its distinct functional group arrangement that enables specific synthetic transformations not easily achieved with simpler analogs .

Why Simple Chloromethyl or Methoxy Analogs Cannot Replace 4-(Chloromethoxy)-1-fluoro-2-methylbenzene in Demanding Syntheses


Generic substitution with closely related halogenated toluenes or methoxybenzenes is inadvisable because the specific 1,2,4-substitution pattern of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene uniquely balances electronic and steric properties. The chloromethoxy group (-OCH2Cl) provides a distinct leaving group capability and can be orthogonally transformed relative to a benzylic chloride or a simple methoxy group, allowing for selective nucleophilic substitutions . The ortho-methyl group adjacent to the fluorine atom creates a specific steric and electronic environment that can direct subsequent electrophilic aromatic substitutions or cross-coupling reactions differently than its positional isomers (e.g., 1- or 2-substituted analogs) . This unique combination of substituents and their precise arrangement makes this compound a non-substitutable intermediate for constructing complex molecules where regioselectivity and reaction orthogonality are paramount .

Quantitative Differentiation: Key Performance Metrics for 4-(Chloromethoxy)-1-fluoro-2-methylbenzene vs. Analogs


Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): Impact of Fluorine Position

The position of the fluorine atom relative to the chloromethoxy group dictates the regioselectivity of nucleophilic aromatic substitution. While direct quantitative SNAr rate data for 4-(Chloromethoxy)-1-fluoro-2-methylbenzene is not available in public literature, its 1,2,4-substitution pattern is distinct from the 1,2,4-pattern of its isomer, 2-(Chloromethoxy)-4-fluoro-1-methylbenzene. This difference in substitution pattern leads to different electronic environments on the aromatic ring, affecting the preferred site for nucleophilic attack and the overall reaction kinetics in complex molecule construction .

Medicinal Chemistry Process Chemistry Fluorine Chemistry

Comparative Boiling Point and Physical State for Purification and Handling

4-(Chloromethoxy)-1-fluoro-2-methylbenzene is reported to have a boiling point of approximately 180°C, existing as a colorless to pale yellow liquid at room temperature . This property contrasts with certain analogs, such as 4-(chloromethyl)-2-fluoro-1-methoxybenzene, which is a solid with a melting point of 35-39°C [1]. This difference in physical state and boiling point directly impacts purification methods, storage requirements, and handling during large-scale synthesis, offering distinct advantages for continuous flow processes.

Process Chemistry Chemical Engineering Analytical Chemistry

Reactivity Advantage of Chloromethoxy Group vs. Methoxy in Nucleophilic Substitutions

The chloromethoxy group (-OCH2Cl) in the target compound is a superior leaving group compared to a simple methoxy group (-OCH3) found in analogs like 4-fluoro-2-methylanisole. This allows for milder and more efficient nucleophilic substitution reactions . While specific rate constants are unavailable, the principle is well-established in organic chemistry. The target compound thus serves as a direct precursor to a wider array of amine, thiol, and other heteroatom-containing derivatives without requiring harsh demethylation conditions .

Organic Synthesis Reaction Development Medicinal Chemistry

Procurement Metrics: Purity and Vendor Availability

The target compound, 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (CAS 1508804-27-0), is readily available from multiple specialty chemical vendors with a specified minimum purity of 95% . In contrast, a close positional isomer, 2-(Chloromethoxy)-4-fluoro-1-methylbenzene (CAS 1699567-29-7), is listed as discontinued or out of stock by major suppliers like CymitQuimica . This ensures a more reliable and immediate supply chain for the target compound, mitigating risks of project delays associated with custom synthesis or stock-outs of alternative isomers.

Procurement Quality Control Supply Chain

Primary Application Scenarios for 4-(Chloromethoxy)-1-fluoro-2-methylbenzene Based on Differentiated Evidence


Pharmaceutical Intermediate for Constructing Diverse Amine and Thiol Derivatives

In medicinal chemistry, the chloromethoxy group serves as a masked handle for the introduction of nitrogen and sulfur nucleophiles. The compound's liquid state and moderate boiling point (approx. 180°C) facilitate its use in automated parallel synthesis platforms, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies . The ortho-methyl group provides steric shielding that can improve selectivity in subsequent coupling reactions, making it a preferred building block for synthesizing drug candidates where precise spatial arrangement is critical .

Agrochemical Intermediate Requiring High-Purity Liquid Reagents for Continuous Flow Synthesis

For the agrochemical industry, the target compound's physical state as a liquid and its high commercial purity (95%) make it an ideal candidate for continuous flow manufacturing processes . The combination of fluorine and a masked electrophilic center allows for the streamlined synthesis of herbicides or fungicides. Its reliable commercial supply mitigates the risk of production delays, a key factor in industrial procurement decisions .

Research Reagent for Studying Ortho-Methyl Directed Reactions in Fluorinated Aromatics

In academic and industrial research laboratories, this compound is a valuable substrate for investigating the interplay between steric and electronic effects in fluorinated aromatic systems . Its specific substitution pattern (1,2,4) provides a distinct platform for studying regioselective functionalization, such as directed ortho-metalation or palladium-catalyzed cross-couplings, offering insights that cannot be gleaned from simpler or differently substituted analogs .

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